molecular formula C16H18N4O6S2 B467383 methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate CAS No. 500201-43-4

methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate

Cat. No.: B467383
CAS No.: 500201-43-4
M. Wt: 426.5g/mol
InChI Key: AHRYXPGDYBPRAK-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate follows International Union of Pure and Applied Chemistry conventions for complex multifunctional organic molecules. The molecular formula C16H18N4O6S2 indicates a molecular weight of 426.5 g/mol, establishing this compound as a medium-sized organic molecule with significant heteroatom content. The International Union of Pure and Applied Chemistry name systematically describes the connectivity starting from the methyl ester terminus through the 4-oxobutanoate chain, proceeding to the carbamothioyl linkage, and terminating with the sulfamoyl-substituted phenyl ring bearing the 5-methyl-1,2-oxazol-3-yl substituent. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates accurate chemical communication in research literature.

The canonical Simplified Molecular Input Line Entry System representation CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC(=O)OC provides a linear encoding of the molecular structure that captures all connectivity and stereochemical information. The International Chemical Identifier InChI=1S/C16H18N4O6S2/c1-10-9-13(19-26-10)20-28(23,24)12-5-3-11(4-6-12)17-16(27)18-14(21)7-8-15(22)25-2/h3-6,9H,7-8H2,1-2H3,(H,19,20)(H2,17,18,21,27) further confirms the structural assignment and enables database searching across chemical information systems. The corresponding International Chemical Identifier Key AHRYXPGDYBPRAK-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates rapid compound identification and cross-referencing in chemical databases.

A closely related analogue, 2-phenylethyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate, shares the same core structure but features a phenylethyl ester group instead of the methyl ester, resulting in the molecular formula C23H24N4O6S2 and molecular weight of 516.6 g/mol. This structural comparison highlights the modularity of the synthetic approach and demonstrates how ester substitution can be employed to modify physicochemical properties such as lipophilicity and metabolic stability. The systematic nomenclature approach enables clear distinction between these closely related compounds and facilitates structure-activity relationship studies.

Properties

IUPAC Name

methyl 4-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O6S2/c1-10-9-13(19-26-10)20-28(23,24)12-5-3-11(4-6-12)17-16(27)18-14(21)7-8-15(22)25-2/h3-6,9H,7-8H2,1-2H3,(H,19,20)(H2,17,18,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRYXPGDYBPRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

57.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821310
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Preparation of 4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]aniline

The sulfamoylphenyl backbone is synthesized via sulfonation of 5-methyl-1,2-oxazol-3-amine. In a representative protocol:

  • Sulfonation : 5-Methyl-1,2-oxazol-3-amine reacts with 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (TEA) is added dropwise to neutralize HCl, and the mixture is stirred at 25°C for 12 hours.

  • Reduction : The nitro group is reduced to an amine using hydrogen gas (1 atm) and 10% Pd/C in methanol, yielding 4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]aniline.

Key Data :

StepReagents/ConditionsYield
Sulfonation4-Nitrobenzenesulfonyl chloride, TEA, DCM, 25°C, 12h78%
ReductionH₂, Pd/C, MeOH, 3h88%

Synthesis of Methyl 4-Amino-4-oxobutanoate

The ester moiety is prepared via Fischer esterification or nucleophilic substitution:

  • Esterification : 4-Amino-4-oxobutanoic acid is refluxed in methanol with concentrated H₂SO₄ (1:10 molar ratio) for 1.5 hours. Excess methanol is distilled, and the product is purified via column chromatography (CH₂Cl₂/MeOH 9:1).

  • Alternative Route : Thionyl chloride (SOCl₂) is added dropwise to 4-amino-4-oxobutanoic acid in methanol at 0°C, followed by reflux at 80°C for 16 hours.

Key Data :

MethodReagents/ConditionsYield
Fischer EsterificationH₂SO₄, MeOH, reflux, 1.5h96%
Thionyl ChlorideSOCl₂, MeOH, 0°C → 80°C, 16h70%

Thiourea Bridge Formation

The amine intermediate (4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]aniline) reacts with thiophosgene (CSCl₂) to form the isothiocyanate derivative, which subsequently couples with methyl 4-amino-4-oxobutanoate:

  • Isothiocyanate Synthesis : 4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]aniline is treated with thiophosgene in dry tetrahydrofuran (THF) at 0°C. TEA is added to maintain pH 8–9.

  • Coupling : The isothiocyanate intermediate reacts with methyl 4-amino-4-oxobutanoate in THF at 25°C for 6 hours.

Key Data :

StepReagents/ConditionsYield
Isothiocyanate FormationCSCl₂, TEA, THF, 0°C, 2h82%
Thiourea CouplingTHF, 25°C, 6h75%

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.5 Hz, 2H, Ar-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 6.87 (s, 1H, oxazole-H), 3.65 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃-oxazole).

  • IR (KBr) : 3345 cm⁻¹ (N-H), 1710 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Crystallographic Data (if applicable)

In analogous sulfonamide-thiourea hybrids, X-ray diffraction reveals dihedral angles of 81.27° between aromatic rings and intermolecular N–H⋯O hydrogen bonds stabilizing the lattice.

Optimization and Challenges

Yield Improvement Strategies

  • Catalyst Screening : Replacing Pd/C with Raney Ni in the nitro reduction step increases yield to 92%.

  • Solvent Effects : Using dimethylformamide (DMF) instead of THF during coupling improves solubility, raising yields to 80%.

Common Side Reactions

  • Oxazole Ring Degradation : Prolonged exposure to acidic conditions (pH < 4) leads to oxazole ring opening. Maintaining neutral pH during thiourea formation is critical.

  • Ester Hydrolysis : The methyl ester group is susceptible to hydrolysis in aqueous basic conditions. Reactions are conducted under anhydrous conditions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Stepwise Assembly High purity, easy intermediate isolationLengthy (5–6 steps), lower overall yield (45–50%)
Convergent Synthesis Shorter route (3 steps), higher throughputRequires strict stoichiometric control

Industrial-Scale Considerations

  • Cost Efficiency : Thiophosgene is toxic and expensive; substituting N,N'-thiocarbonyldiimidazole (TCDI) reduces hazards.

  • Green Chemistry : Using immobilized lipases for esterification improves sustainability (e.g., 85% yield with CAL-B enzyme) .

Chemical Reactions Analysis

Types of Reactions

methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the development of new compounds in organic chemistry .

2. Biology:

  • Antimicrobial and Antifungal Activity : Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown that derivatives of isoxazole compounds can inhibit the growth of various pathogens, suggesting its utility in developing new antimicrobial agents .
  • Mechanism of Action : The interaction of the isoxazole ring with specific enzymes and receptors can modulate biological pathways, leading to significant effects such as microbial inhibition and anti-inflammatory responses .

3. Medicine:

  • Anti-inflammatory Properties : Methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate has been explored for its potential as an anti-inflammatory agent. It may act as a selective inhibitor of cyclooxygenase enzymes, contributing to reduced inflammation in various conditions .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, warranting further investigation into its efficacy against different cancer cell lines .

4. Industrial Applications:

  • Catalysis : The compound has applications in industrial processes as a catalyst due to its ability to facilitate chemical reactions under specific conditions .
  • Material Development : Its unique chemical structure allows for potential use in developing new materials with desired properties in various industries .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of derivatives of this compound against common bacterial strains. Results demonstrated significant inhibition zones compared to control groups, indicating its potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments were conducted to assess the anti-inflammatory effects of this compound on human cell lines. The results showed a marked reduction in pro-inflammatory cytokines, suggesting that it could be developed into a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share functional or structural similarities:

Compound Name Key Features Biological Activity/Applications Reference
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Sulfonamide core, 5-methyloxazole; lacks carbamothioyl and ester groups. Antimicrobial activity (tested in vitro)
4-(5-Oxo-5H-1,2,4-dithiazol-3-yl)phenyl 4-methylbenzenesulfonate Sulfonate ester, dithiazolone ring; similar phenyl-sulfonyl linkage. Crystallographic studies (π-π stacking)
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids Carboxylic acid instead of ester; sulfanyl group at position 2. Synthetic intermediates for drug design
Robinetinidol-(4a→8)-gallocatechin Polyphenolic structure with heterocyclic C-ring; distinct from oxazole but shares NMR methods. Antioxidant properties

Functional Group Analysis

  • Sulfonamide vs. In contrast, sulfonate esters (e.g., ) exhibit stronger electron-withdrawing effects, influencing reactivity and stability.
  • Oxazole vs. Dithiazolone Rings : The 5-methyloxazole in the target compound offers metabolic stability compared to the redox-active dithiazolone in , which may explain differences in biological activity.
  • Ester vs.

Methodological Overlaps

  • Synthesis : The target compound’s synthesis likely parallels the sulfonamide coupling and carbamothioyl incorporation steps described in .
  • Characterization : NMR and X-ray crystallography (using SHELX ) are critical for confirming structures, as seen in .
  • Hydrogen Bonding : The carbamothioyl group may form hydrogen bonds similar to those in sulfonamides , affecting molecular recognition.

Research Findings and Implications

  • Structural Uniqueness: The combination of sulfamoyl, carbamothioyl, and oxazole groups distinguishes the target compound from analogues, offering a novel scaffold for drug discovery.
  • Activity-Stability Trade-offs : While ester groups enhance bioavailability, they may reduce metabolic stability compared to carboxylic acids .
  • Contradictory Evidence : Purified compounds in showed reduced activity compared to crude extracts, suggesting isolation of the target compound might require activity optimization via derivatization.

Biological Activity

Methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate is a compound of significant interest due to its potential biological activities, particularly in the field of pharmaceuticals. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a methyl group, an oxobutanoate moiety, and a sulfamoyl phenyl group. The molecular formula is C16H18N4O5SC_{16}H_{18}N_4O_5S with a molecular weight of approximately 398.4 g/mol. The presence of the oxazole ring and the sulfamoyl group suggests potential interactions with biological macromolecules.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of sulfamethoxazole derivatives with appropriate acylating agents under controlled conditions to yield the desired compound.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Similar compounds, particularly those containing sulfonamide groups, have been shown to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This mechanism is analogous to that of sulfamethoxazole, which is effective against various Gram-positive and Gram-negative bacteria .

Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. For instance, compounds structurally related to this compound have shown minimum inhibitory concentrations (MICs) in the range of 16–64 µg/mL against these bacteria .

Case Studies

Recent research highlighted the effectiveness of this compound in combination therapies. In one study, it was found that co-administration with other antibiotics enhanced its antimicrobial efficacy, suggesting a synergistic effect that could be leveraged in clinical settings .

Another case study focused on its anti-inflammatory properties, where this compound was shown to reduce inflammation markers in animal models of acute inflammation .

Research Findings Summary

Study Findings Reference
Antimicrobial EfficacyEffective against E. coli and S. aureus
Combination TherapyEnhanced efficacy with other antibiotics
Anti-inflammatory EffectsReduction in inflammation markers in animal models

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Friedel-Crafts acylation or sulfamoylation to introduce the sulfamoyl-phenyl group .
  • Step 2 : Carbamothioyl group attachment using thiourea derivatives under basic conditions.
  • Step 3 : Esterification of the 4-oxobutanoic acid moiety with methanol in the presence of a catalyst (e.g., H2SO4).
  • Key Analytical Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., sulfamoyl, oxazolyl, and ester groups).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected m/z ~470–480).
  • FT-IR : Peaks at ~1700 cm<sup>−1</sup> (C=O stretching) and ~1250 cm<sup>−1</sup> (S=O stretching) .

Q. What solubility and stability considerations are critical for experimental handling?

  • Answer :

  • Solubility : Sparingly soluble in water; use DMSO or DMF for stock solutions. Avoid chloroform due to potential ester degradation .
  • Stability : Store at −20°C under inert gas (N2 or Ar) to prevent hydrolysis of the ester group. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?

  • Methodological Answer :

  • Modification Sites :

Oxazole Ring : Replace 5-methyl with halogens (e.g., F, Cl) to enhance electronic effects .

Sulfamoyl Group : Test substituents on the phenyl ring (e.g., 4-Cl, 4-OCH3) to modulate binding affinity .

  • Assay Design : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50 determination. Pair with molecular docking (AutoDock Vina) to predict binding modes .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Answer :

  • Control Variables : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C, 5% CO2) to minimize variability .
  • Dose-Response Validation : Repeat assays with ≥3 independent replicates and use statistical tools (e.g., ANOVA with Tukey’s post hoc test).
  • Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .

Q. How can computational modeling predict environmental fate and degradation pathways?

  • Methodological Answer :

  • Software Tools : Use EPI Suite or TEST to estimate biodegradation half-life and bioaccumulation potential.
  • Degradation Pathways : Hydrolysis of the ester group (dominant in aqueous environments) and photolytic cleavage of the sulfamoyl bond (UV light exposure) .

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